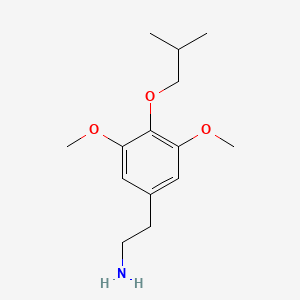
4-Isobutoxy-3,5-dimethoxyphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutoxy-3,5-dimethoxyphenethylamine is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxicity and Metabolism Studies
Research on similar compounds to 4-Isobutoxy-3,5-dimethoxyphenethylamine, particularly those within the "2C series" of psychoactive substances, has focused on evaluating their neurotoxic effects and understanding their metabolic pathways. For example, studies have aimed to assess the neurotoxicity of 2,5-dimethoxy-substituted phenethylamines, revealing significant cytotoxicity in both dopaminergic and serotonin-containing neurons. This suggests that compounds with a 2,5-dimethoxy substitution pattern, like this compound, may pose severe neurotoxic risks (Asanuma, Miyazaki, & Funada, 2020).
Drug Interaction and Enzyme Inhibition
Additionally, studies on 2,5-dimethoxyamphetamine derivatives have explored their interaction with cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, which is crucial for drug metabolism. These studies have found that these compounds can act as competitive inhibitors of CYP2D6, though with varying potency. Such findings highlight the potential for this compound to interact with other substances metabolized by CYP2D6, potentially affecting the metabolism and efficacy of various drugs (Ewald & Maurer, 2008).
Psychoactive Effects and Potential Abuse
Research on closely related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has documented cases of severe intoxication, highlighting the psychoactive potential and abuse risks associated with these substances. These studies underscore the importance of understanding the pharmacological and toxicological profiles of such compounds, including this compound, to mitigate risks associated with their recreational use or potential abuse (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
特性
IUPAC Name |
2-[3,5-dimethoxy-4-(2-methylpropoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8,10H,5-6,9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAFUDQAABKKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
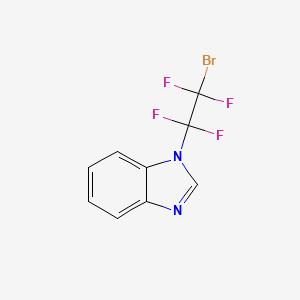
![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
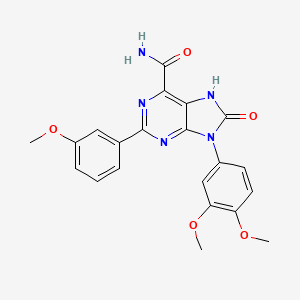

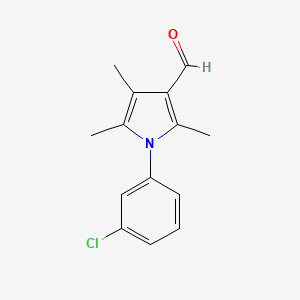
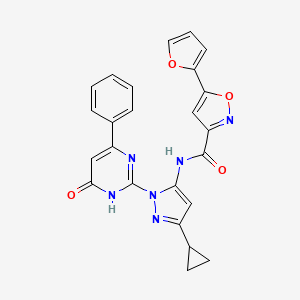
![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)
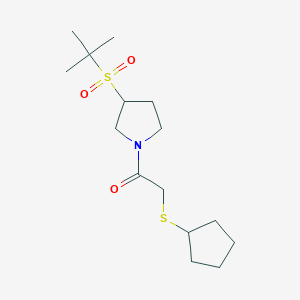
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
